1-(3-Bromopropyl)azetidine
Overview
Description
1-(3-Bromopropyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromopropyl substituent. This compound is of significant interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The azetidine ring imparts considerable ring strain, making it a reactive intermediate in many chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of azetidine with 1,3-dibromopropane under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating nucleophilic substitution with 1,3-dibromopropane .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form azetidinones under specific conditions.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Azetidinones.
Reduction: Propyl-substituted azetidines.
Scientific Research Applications
1-(3-Bromopropyl)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to form stable, bioactive structures.
Polymer Chemistry: It is employed in the synthesis of polyamines and other polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)azetidine involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is driven by the ring strain in the azetidine ring, which makes it more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the bromopropyl substituent.
1-(2-Bromoethyl)azetidine: Similar structure but with a bromoethyl group instead of a bromopropyl group.
1-(3-Chloropropyl)azetidine: Similar structure but with a chloropropyl group instead of a bromopropyl group.
Uniqueness: 1-(3-Bromopropyl)azetidine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity, combined with the ring strain of the azetidine ring, makes this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-bromopropyl)azetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-3-1-4-8-5-2-6-8/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNVNNDTDRXKRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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